4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one
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Overview
Description
4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one is a chemical compound that features a nitropyridine moiety linked to a dioxanone ring via an oxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one typically involves the reaction of 2-nitropyridine-3-ol with a suitable dioxanone derivative. One common method includes the following steps:
Formation of 2-nitropyridine-3-ol: This can be achieved by nitration of pyridine followed by selective reduction and hydrolysis.
Reaction with dioxanone: The 2-nitropyridine-3-ol is then reacted with a dioxanone derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The dioxanone ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The products would include the corresponding carboxylic acids and alcohols.
Scientific Research Applications
4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers to enhance their properties.
Biological Studies: It can be used as a probe to study biological pathways involving nitropyridine derivatives.
Mechanism of Action
The mechanism of action of 4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxanone ring can also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Nitropyridin-3-yl)oxy]methyl}benzoate
- 4-{[(2-Nitropyridin-3-yl)oxy]methyl}cyclohexanone
Uniqueness
4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one is unique due to the presence of both the nitropyridine and dioxanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
CAS No. |
62186-79-2 |
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Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
4-[(2-nitropyridin-3-yl)oxymethyl]-1,3-dioxan-2-one |
InChI |
InChI=1S/C10H10N2O6/c13-10-16-5-3-7(18-10)6-17-8-2-1-4-11-9(8)12(14)15/h1-2,4,7H,3,5-6H2 |
InChI Key |
LBVFKYRCNQZVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)OC1COC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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